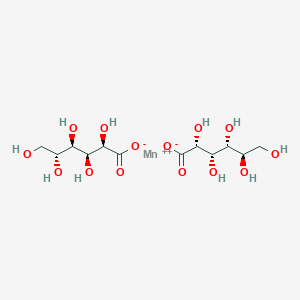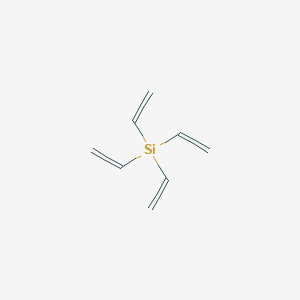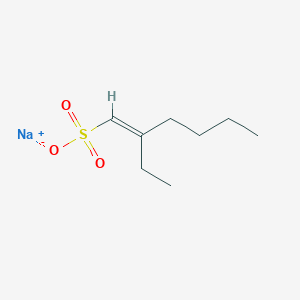
二硫化六十六烷基
描述
Disulfide, dihexadecyl, also known as Hexadecyl disulfide, is a chemical compound with the molecular formula C32H66S2 . It is a species that can be bookmarked for future reference .
Synthesis Analysis
The synthesis of disulfides, including dihexadecyl disulfide, has been explored in various studies. One approach involves the reductive nickel-catalyzed cross-electrophile coupling of unactivated alkyl bromides with symmetrical alkyl- and aryltetrasulfides to form alkyl-alkyl and aryl-alkyl unsymmetrical disulfides . This method is practical and relies on easily available, unfunctionalized substrates .Molecular Structure Analysis
The molecular structure of dihexadecyl disulfide is complex. It has been found that molecular dimers naturally form under ambient conditions, primarily via disulfide bonds rather than by π–π stacking . The formation of these bonds often relies on folding chaperones and oxidases such as members of the protein disulfide isomerase (PDI) family .Chemical Reactions Analysis
Disulfide bonds play crucial roles in protein structure stabilization and function regulation . A new photochemical disulfide–ene reaction system capable of alkylating protein disulfide bonds in seconds has been established .Physical And Chemical Properties Analysis
Dihexadecyl disulfide has a molecular weight of 515.00 g/mol . It is a compound with a high molecular weight and a complex structure, which may influence its physical and chemical properties.科学研究应用
Self-Healing Fluorescent Polyurethane Elastomers
Disulfide-containing diols, which include Hexadecyl disulfide, have been used in the synthesis of self-healing fluorescent polyurethane elastomers . These elastomers have repair abilities and robust mechanical properties under mild conditions. The self-healing rate of polyurethane elastomers, with aromatic disulfide diols introduced as hard segments, was approximately 61.50% at 20 °C .
Degradable Polyolefins
Hexadecyl disulfide has been used in the synthesis of degradable polyolefins . The copolymerization of diallyl disulfide with cyclooctene occurred using the second-generation Grubbs catalyst under mild conditions, allowing for the synthesis of copolymers with adjustable disulfide content . The resulting polyolefins with disulfide insertion retained excellent thermal processability and exhibited degradability .
Redox-Responsive Drug Delivery
Poly (disulfide)s-based systems with repetitive disulfide bonds in their backbones are emerging as promising tumor microenvironment responsive platforms for drug delivery . Herein, redox-responsive poly (disulfide)s (PBDBM) were developed by one-step oxidation polymerization of a commercially available monomer . PBDBM can self-assemble with 1,2-distearoyl- sn-glycero -3-phosphoethanolamine-poly (ethylene glycol) 3400 (DSPE-PEG 3.4k) by the nanoprecipitation method and be formulated into PBDBM NPs (sub 100 nm) .
Synthesis of 2D Materials
Various novel synthetic methods such as atomic layer deposition (ALD), pulsed laser deposition (PLD) and metal organic CVD (MOCVD) were employed for the synthesis of 2D materials, further promoting the scientific research of WS 2 from the perspectives of both synthesis and application .
作用机制
Target of Action
This compound is a type of disulfide, which are known to interact with various proteins and enzymes in biological systems, often forming or breaking disulfide bonds . .
Mode of Action
Disulfides in general are known to play crucial roles in protein folding and structural stabilization . They can form or break disulfide bonds, which are crucial for the correct folding and function of many proteins . The exact interaction of Hexadecyl disulfide with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Disulfides can influence various biochemical pathways through their involvement in protein folding and stabilization . They can cause changes in protein conformation, which may affect the function of the protein and thus the biochemical pathway in which it is involved
Pharmacokinetics
One study suggests that lipid-based delivery systems, which could potentially include hexadecyl disulfide, have high binding ability with the stratum corneum and are relatively inert, suggesting potential implications for bioavailability
Result of Action
Given its potential role in protein folding and stabilization, it could potentially influence the function of various proteins, leading to changes at the molecular and cellular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexadecyl disulfide. For instance, the presence of other sulfides can affect the properties of insulating paper and insulating oil, suggesting that the presence of other compounds in the environment could influence the action of Hexadecyl disulfide . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the stability and efficacy of Hexadecyl disulfide .
安全和危害
未来方向
Research into therapeutic peptides, which often contain disulfide bonds, has made great progress in the last decade . Disulfide-containing materials have been designed for nucleic acid encapsulation, including covalent nucleic acid conjugates, viral vectors or virus-like particles, dendrimers, peptides, polymers, lipids, hydrogels, inorganic nanoparticles, and nucleic acid nanostructures . These advances suggest potential future directions for the use of disulfide bonds in drug delivery and other applications.
属性
IUPAC Name |
1-(hexadecyldisulfanyl)hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBWMRCVCQFLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061783 | |
| Record name | Disulfide, dihexadecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, dihexadecyl | |
CAS RN |
1561-75-7 | |
| Record name | Dihexadecyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexadecyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, dihexadecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, dihexadecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexadecyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXADECYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GV07UB7SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















